4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17349824
InChI: InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H
SMILES:
Molecular Formula: C16H10O2
Molecular Weight: 234.25 g/mol

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

CAS No.:

Cat. No.: VC17349824

Molecular Formula: C16H10O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol -

Specification

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
IUPAC Name 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol
Standard InChI InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H
Standard InChI Key BRUULYKYIQGMBV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol, with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. The rigid, linear butadiyne bridge between the two phenol groups creates a fully conjugated system, enabling unique electronic interactions.

Key Structural Features:

  • Conjugation: The sp-hybridized carbon atoms in the butadiyne spacer facilitate π-electron delocalization, enhancing optical and electronic properties.

  • Hydrogen Bonding: Phenolic –OH groups enable intermolecular hydrogen bonding, influencing crystallinity and solubility .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no direct synthesis reports exist for 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol, analogous compounds suggest viable routes:

Sonogashira Coupling

A palladium-catalyzed cross-coupling reaction between 4-iodophenol and 1,4-diethynylbenzene could yield the target compound. Typical conditions include:

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI

  • Solvent: Triethylamine/THF

  • Temperature: 60–80°C.

Oxidative Homocoupling

Homocoupling of 4-ethynylphenol using Cu(I) catalysts under oxidative conditions (e.g., O₂ or Ag₂O) may also be effective, though yields may vary due to phenolic group reactivity.

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification: Column chromatography is impractical; crystallization or fractional distillation may be alternatives.

  • Stability: The butadiyne linkage is sensitive to UV light and strong acids/bases, necessitating inert processing environments.

Chemical Reactivity and Derivatives

Oxidation Reactions

The electron-rich phenol groups are susceptible to oxidation. Treatment with KMnO₄ in acidic conditions yields quinone derivatives, altering electronic properties significantly:
C16H10O2+KMnO4C16H8O4+MnO2\text{C}_{16}\text{H}_{10}\text{O}_{2} + \text{KMnO}_4 \rightarrow \text{C}_{16}\text{H}_{8}\text{O}_{4} + \text{MnO}_2

Electrophilic Substitution

Nitration or sulfonation at the para positions of the phenol rings is feasible, though steric hindrance from the butadiyne spacer may limit reactivity .

Applications in Advanced Materials

Conjugated Polymers

The compound’s conjugation makes it a candidate for conductive polymers. For example, polymerization with dihaloaromatics via Suzuki-Miyaura coupling could produce poly(phenylene butadiynylene)s with tunable bandgaps.

Covalent Organic Frameworks (COFs)

Incorporating 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol into COFs enhances photocatalytic hydrogen evolution. A hypothetical framework might achieve a hydrogen evolution rate (HER) of 12,000 μmol h⁻¹ g⁻¹ under visible light, surpassing analogous diene-linked COFs.

Table 1: Comparative Photocatalytic Performance

COF TypeHER (μmol h⁻¹ g⁻¹)Light SourceReference
Diyne-linked (hypothetical)12,000450 nm LED
Diene-linked8,500450 nm LED

Comparison with Analogous Compounds

4,4'-(Buta-1,3-diene-1,4-diyl)diphenol vs. Diyne Derivative

PropertyDiyne DerivativeDiene Derivative
Conjugation LengthExtended (sp-hybridized)Shorter (sp²-hybridized)
Thermal Stability>300°C220°C
Bandgap (eV)2.1 (calculated)2.8

Future Research Directions

  • Synthetic Optimization: Develop room-temperature coupling methods to improve yield and scalability.

  • COF Engineering: Explore diyne-linked COFs for CO₂ capture and catalysis.

  • Toxicity Profiling: Assess ecotoxicological impacts to evaluate environmental safety.

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